PF-04979064

Catalog No.
S539134
CAS No.
1220699-06-8
M.F
C24H26N6O3
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04979064

CAS Number

1220699-06-8

Product Name

PF-04979064

IUPAC Name

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1

InChI Key

GACQNUHFDBEIQH-HNNXBMFYSA-N

SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C

Solubility

Soluble in DMSO

Synonyms

PF-04979064; PF 04979064; PF04979064.

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C

Description

The exact mass of the compound 2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)- is 446.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: The specific scientific field of application for PF-04979064 is Oncology, specifically in the research of cancer treatment .

Summary of the Application: PF-04979064 is a highly potent and selective PI3K/mTOR dual kinase inhibitor . It is used in cancer research due to its ability to inhibit tumor growth .

Methods of Application or Experimental Procedures: The compound is applied in a laboratory setting, typically in cell cultures and animal models. It is administered to the subject (cell culture or animal) and its effects on tumor growth are observed .

Results or Outcomes: PF-04979064 has shown to potently inhibit tumor growth in mouse xenografts . This suggests that it could potentially be used in the treatment of cancer.

PF-04979064 is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, primarily designed for cancer treatment. This compound emerged from structure-based drug design efforts aimed at optimizing the pharmacological properties of existing inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers. PF-04979064 has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents .

PF-04979064's mechanism of action involves competitive inhibition of the ATP-binding sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. The compound interacts with key residues in the active sites, leading to a reduction in downstream signaling pathways that promote cell proliferation and survival. In vitro studies indicate that PF-04979064 can effectively inhibit tumor cell growth by inducing apoptosis and regulating cell cycle progression .

PF-04979064 exhibits significant biological activity against a variety of cancer cell lines. It has been shown to:

  • Inhibit growth and migration of cancer cells.
  • Induce apoptosis in tumor cells.
  • Enhance sensitivity to other chemotherapeutic agents, such as 5-fluorouracil in gastric cancer models .

The compound's selectivity for its targets minimizes off-target effects, making it a promising candidate for further clinical development.

The synthesis of PF-04979064 involves a multi-step process that integrates structure-based drug design with physical property optimization. Key steps include:

  • Formation of the Tricyclic Core: The initial synthesis focuses on creating a tricyclic imidazo[1,5]naphthyridine framework.
  • Optimization for Solubility and Permeability: Modifications are made to improve solubility and permeability, addressing issues related to metabolic clearance .
  • Final Derivatization: The final product is obtained through various

PF-04979064 is primarily being investigated for its potential applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for treating various malignancies, including:

  • Gastric cancer
  • Breast cancer
  • Other solid tumors

The compound's role in enhancing the effectiveness of existing treatments positions it as a valuable addition to cancer therapy regimens .

Interaction studies have demonstrated that PF-04979064 effectively binds to the active sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. Structural analyses using X-ray crystallography have revealed the binding modes, highlighting critical interactions with amino acid residues essential for enzymatic activity. These studies confirm the compound's selectivity and potency as an inhibitor, providing insights into its therapeutic potential .

Several compounds share structural or functional similarities with PF-04979064. Below is a comparison highlighting its uniqueness:

Compound NameMechanismUnique Features
PF-04691502PI3K/mTOR inhibitorCurrently in clinical trials; different scaffold
OmipalisibPI3K/mTOR dual inhibitorContains arylsulfonamide scaffold
VoxtalisibDual PI3K/mTOR inhibitorKnown for selective binding but less potent
GSK1059615PI3K inhibitorFocused on enhancing ATP-binding pocket interactions

PF-04979064 stands out due to its optimized pharmacokinetic properties, high selectivity, and ability to enhance the efficacy of other treatments while minimizing side effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

446.20663871 g/mol

Monoisotopic Mass

446.20663871 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5PO9J9ZC3X

Wikipedia

Pf-04979064

Dates

Modify: 2023-08-15
1: Cheng H, Li C, Bailey S, Baxi SM, Goulet L, Guo L, Hoffman J, Jiang Y, Johnson TO, Johnson TW, Knighton DR, Li J, Liu KK, Liu Z, Marx MA, Walls M, Wells PA, Yin MJ, Zhu J, Zientek M. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Med Chem Lett. 2012 Nov 7;4(1):91-7. doi: 10.1021/ml300309h. eCollection 2013 Jan 10. PubMed PMID: 24900568; PubMed Central PMCID: PMC4027523.

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